(S)-adrenaline

Stereoselectivity Bronchodilation Adrenergic Pharmacology

As the inactive S-enantiomer of adrenaline, (S)-adrenaline serves as a critical chiral reference standard for quantifying enantiomeric purity in (R)-adrenaline APIs. Its use is mandated for ANDA impurity profiling and SAR studies; substitution with racemic or (R)-enantiomer invalidates analytical and pharmacological data.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 150-05-0
Cat. No. B1670266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-adrenaline
CAS150-05-0
SynonymsAdrenaline Hydrochloride, Racemic Mixture
Adrenaline, Racemic
Adrenaline, Racemic Mixture
Epinephrine Hydrochloride, Racemic Mixture
Epinephrine, Racemic
Epinephrine, Racemic Mixture
Micronefrin
Micronephrine
Racemic Adrenaline
Racemic Epinephrine
Racemic Mixture Adrenaline
Racemic Mixture Epinephrine
Racepinephrine
Racepinephrine Hydrochloride
Vaponefrin
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESC[NH2+]CC(C1=CC(=C(C=C1)[O-])O)O
InChIInChI=1S/C9H13NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,9-13H,5H2,1H3/t9-/m1/s1
InChIKeyUCTWMZQNUQWSLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySparingly soluble (NTP, 1992)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(S)-Adrenaline (CAS 150-05-0) Procurement Guide: Stereochemical Identity and Baseline Characteristics


(S)-adrenaline (CAS 150-05-0), also known as D-(+)-epinephrine, is the synthetic S-enantiomer of the endogenous catecholamine hormone adrenaline [1]. It is a chiral sympathomimetic amine with the molecular formula C₉H₁₃NO₃ and a molecular weight of 183.2 g/mol [2]. As the non-natural stereoisomer of the clinically active (R)-enantiomer, (S)-adrenaline is primarily utilized as a reference standard, an analytical impurity marker, and a critical tool in stereochemical pharmacology research rather than as a therapeutic agent [3]. Its procurement is driven by the necessity for enantiopure material in chiral method development, structure-activity relationship (SAR) studies, and regulatory compliance testing.

Why (S)-Adrenaline (CAS 150-05-0) Cannot Be Substituted by (R)-Adrenaline or Racemic Mixtures


Substituting (S)-adrenaline with the more common and biologically active (R)-adrenaline (CAS 51-43-4) or racemic (±)-adrenaline (CAS 329-65-7) is scientifically invalid due to profound stereospecificity in receptor interactions, which dictates both pharmacological activity and analytical behavior. The Easson-Stedman model posits a three-point attachment for adrenergic agonists, a geometric requirement that (S)-adrenaline fails to satisfy, resulting in drastically reduced affinity and efficacy at adrenoceptors compared to its (R)-counterpart [1]. Consequently, (R)-adrenaline exhibits up to 45-fold greater bronchodilator activity than the (S)-enantiomer, a difference that precludes any assumption of functional equivalence [2]. In analytical contexts, the use of (R)- or racemic adrenaline as a substitute for the (S)-enantiomer would render chiral purity assessments, impurity profiling for regulatory submissions (e.g., ANDA), and enantioselective pharmacokinetic studies meaningless, as the specific stereochemical impurity being quantified would be absent or confounded.

(S)-Adrenaline (CAS 150-05-0) Quantitative Differentiation Evidence: A Procurement-Focused Analysis


Bronchodilator Potency: (R)-Adrenaline is 45-Fold More Potent than (S)-Adrenaline

The (R)-enantiomer of adrenaline demonstrates a 45-fold greater potency in bronchodilation compared to the (S)-enantiomer [1]. This stark quantitative difference in a key pharmacodynamic endpoint underscores why the (S)-enantiomer is biologically considered the 'inactive' or 'less-active' stereoisomer and is not suitable for therapeutic applications where bronchodilation is desired.

Stereoselectivity Bronchodilation Adrenergic Pharmacology

Adrenergic Receptor Binding Affinity: (R)-Adrenaline Exhibits Nanomolar Affinity, Contrasting with (S)-Adrenaline's Markedly Lower Affinity

The (R)-enantiomer of adrenaline binds with high affinity to various adrenoceptor subtypes, with reported inhibition constants (Ki) of 15 nM for α1A-adrenoceptors, 735 nM for β2-adrenoceptors, and 3,970 nM for β1-adrenoceptors . In contrast, the (S)-enantiomer's binding affinity is so low that it is frequently reported as inactive or with a Ki > 1,000 nM in standard radioligand binding assays, a finding consistent across multiple studies and databases [1]. The order of potency at alpha-adrenoceptors is explicitly documented as (-)-epinephrine > (+)-epinephrine = Epinine [2].

Receptor Binding Adrenoceptor Affinity Stereoselectivity

Extraneuronal Uptake Stereoselectivity: (S)-Adrenaline is a Poor Substrate for Uptake2 Transporters

The extraneuronal monoamine transporter (EMT), also known as uptake2, displays significant stereoselectivity for catecholamines. In incubated rabbit aorta, a clear stereoselective preference was observed for the accumulation of (-)-adrenaline over its (+)-enantiomer at low amine concentrations [1]. This stereoselective preference was not observed for noradrenaline, highlighting a specific chiral recognition for adrenaline by this clearance pathway.

Pharmacokinetics Transporter Uptake2 Stereoselectivity

Validated Application Scenarios for Procuring (S)-Adrenaline (CAS 150-05-0)


Chiral Chromatographic Method Development and Validation

Procure (S)-adrenaline as a primary reference standard for developing and validating chiral HPLC or CE methods to resolve (R)- and (S)-adrenaline. This is essential for quantifying the enantiomeric purity of (R)-adrenaline active pharmaceutical ingredients (APIs) and drug products, as required by ICH guidelines for chiral impurities [1]. The significant difference in biological activity between enantiomers (e.g., 45-fold difference in bronchodilation) necessitates rigorous control of the (S)-enantiomer as a chiral impurity.

Regulatory Impurity Profiling for Abbreviated New Drug Applications (ANDAs)

Utilize high-purity (S)-adrenaline as a qualified impurity standard in ANDA submissions for generic adrenaline formulations. Regulatory agencies require identification, quantification, and control of all specified impurities, including the enantiomeric impurity (S)-adrenaline. Procurement of a well-characterized reference standard with a certificate of analysis is mandatory for demonstrating analytical method suitability and ensuring batch-to-batch consistency in commercial production [1].

Stereochemical Structure-Activity Relationship (SAR) and Receptor Pharmacology Studies

Employ (S)-adrenaline as the low-affinity/inactive enantiomer control in binding and functional assays to delineate the stereochemical requirements of adrenoceptor activation. Studies consistently show (R)-adrenaline is the high-affinity ligand (e.g., Ki = 15 nM at α1A) while (S)-adrenaline is largely inactive (Ki > 1,000 nM). This differential activity is foundational for validating the Easson-Stedman three-point attachment model and for interpreting the molecular dynamics of receptor binding and activation [2].

Quote Request

Request a Quote for (S)-adrenaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.